![molecular formula C11H10N6S B2427214 4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine CAS No. 2415518-43-1](/img/structure/B2427214.png)
4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine
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Overview
Description
“4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine” is a complex organic compound that contains a triazole ring, an azetidine ring, and a thieno[3,2-d]pyrimidine moiety . It belongs to a class of compounds known as triazoles, which are significant heterocycles that exhibit broad biological activities .
Molecular Structure Analysis
The molecular structure of “4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine” is complex, featuring a triazole ring, an azetidine ring, and a thieno[3,2-d]pyrimidine moiety . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis
The chemical reactions involving “4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine” are complex and involve multiple steps . The reactions are typically catalyzed by copper (I) and involve the formation of a triazole ring through a [3+2] dipolar cycloaddition .properties
IUPAC Name |
4-[3-(triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S/c1-4-18-10-9(1)12-7-13-11(10)16-5-8(6-16)17-14-2-3-15-17/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRXGOWTZKKTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole |
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